Physicochemical Profiling and Synthetic Utility of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid
Physicochemical Profiling and Synthetic Utility of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid
Executive Summary
2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid (commonly referred to as N-Cbz-3,5-dichloroanthranilic acid) is a highly specialized, synthetically protected intermediate utilized in advanced medicinal chemistry and agrochemical development. The parent scaffold, 3,5-dichloroanthranilic acid (3,5-DCAA), is a recognized plant immunity activator and a critical building block for synthesizing complex active pharmaceutical ingredients (APIs)[1][2].
By masking the nucleophilic aniline nitrogen with a benzyloxycarbonyl (Cbz) group, researchers can prevent unwanted self-condensation or N-acylation during downstream peptide coupling or amide bond formation. Furthermore, the Cbz group drastically alters the physicochemical profile of the molecule, shifting it from a polar elicitor to a highly lipophilic prodrug-like entity, enabling unique cellular delivery strategies.
Physicochemical Profiling & Molecular Descriptors
The addition of the Cbz group fundamentally changes the thermodynamic and kinetic behavior of the parent anthranilic acid. The quantitative data below summarizes the core descriptors of the C15H11Cl2NO4 molecular class[3].
Table 1: Physicochemical Properties and Causality
| Property | Value | Causality / Implication |
| Molecular Formula | C15H11Cl2NO4 | Defines the core N-Cbz protected dichlorinated scaffold[3]. |
| Molecular Weight | 340.16 g/mol | Falls within Lipinski's Rule of 5, ensuring favorable drug-like kinetics[3]. |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | Optimal for membrane permeability; allows passive cellular diffusion[3]. |
| Calculated LogP | ~4.5 | High lipophilicity driven by the benzyl ring and aryl chlorides; enhances cellular uptake compared to the parent compound. |
| pKa (Carboxylic Acid) | ~2.5 – 3.0 | The acidity is significantly lowered by the strong inductive electron-withdrawing (-I) effect of the 3,5-dichloro substituents, which stabilizes the carboxylate anion. |
| Hydrogen Bond Donors | 2 | Contributed by the carboxylic acid (-OH) and carbamate (-NH) groups[3]. |
| Hydrogen Bond Acceptors | 4 | Contributed by the oxygen atoms in the carboxyl and carbamate moieties[3]. |
Structural and Mechanistic Insights
The biological and synthetic utility of this compound is dictated by its structural features:
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The 3,5-Dichloro Substitution : Halogenation at the 3 and 5 positions of the aromatic ring prevents metabolic oxidation at these sites and increases the binding affinity of the parent scaffold to target proteins via halogen bonding. In agrochemistry, this specific substitution pattern is essential for triggering reactive oxygen species (ROS) and activating the phenylpropanoid and octadecanoid defense pathways in crops[1].
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The Carbamate Linkage (Cbz) : The Cbz group provides orthogonal protection. It is highly stable against basic conditions and mild acids, allowing the carboxylic acid moiety to be converted into an acyl chloride or activated ester (e.g., via EDC/HOBt) without degrading the protecting group.
Experimental Workflows: Synthesis & Deprotection
To ensure high-fidelity synthesis and cleavage, the following self-validating protocols must be employed.
Protocol 1: Synthesis via Schotten-Baumann Conditions
Causality Insight: A biphasic aqueous/organic system is utilized. The alkaline aqueous phase keeps the 3,5-dichloroanthranilic acid dissolved as a sodium salt and acts as an acid scavenger to neutralize the HCl generated during the reaction. The low temperature (0–5 °C) suppresses the competitive hydrolysis of the benzyl chloroformate reagent.
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Preparation : Dissolve 3,5-dichloroanthranilic acid (1.0 eq) in a 10% aqueous NaOH solution (2.5 eq) to form the soluble sodium carboxylate salt[2]. Cool the reaction vessel to 0–5 °C using an ice bath.
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Reagent Addition : Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 30 minutes under vigorous stirring. Maintain the pH between 9 and 10 by adding additional NaOH if necessary.
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Self-Validating Step: The reaction mixture will visibly transition from a clear solution to a cloudy suspension as the highly lipophilic N-Cbz product forms.
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Quenching & Extraction : Stir for an additional 2 hours at room temperature. Extract the aqueous layer with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
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Precipitation : Acidify the aqueous phase with 2M HCl to pH 2. The target compound will immediately precipitate as a white/off-white solid.
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Isolation : Filter the precipitate, wash with cold distilled water, and dry in vacuo.
Synthetic workflow for the preparation and utilization of N-Cbz-3,5-DCAA.
Protocol 2: Acid-Mediated Deprotection
Causality Insight: Standard catalytic hydrogenation (H₂, Pd/C) is the most common method for Cbz removal. However, because this compound contains two aryl chlorides, palladium catalysis can lead to competitive hydrodehalogenation. Therefore, strong acid-mediated cleavage is the preferred orthogonal method to cleanly remove the Cbz group while preserving the halogens.
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Preparation : Suspend N-Cbz-3,5-DCAA in a solution of 33% Hydrobromic acid in glacial acetic acid (HBr/AcOH) at room temperature.
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Reaction : Stir the mixture for 1–2 hours. The strong acid protonates the carbamate oxygen, leading to the expulsion of the benzyl cation (captured by the bromide ion to form benzyl bromide) and the release of CO₂.
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Isolation : Pour the reaction mixture into cold diethyl ether. The deprotected 3,5-dichloroanthranilic acid hydrobromide salt will precipitate.
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Neutralization : Filter the solid, dissolve in water, and adjust to pH 4-5 to precipitate the free 3,5-dichloroanthranilic acid.
Analytical Characterization
To validate the integrity of the synthesized or purchased compound, the following analytical parameters should be verified[3][4].
Table 2: Analytical Characterization Parameters
| Technique | Parameter | Expected Outcome |
| HPLC | Mobile Phase | Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA). |
| HPLC | Detection | UV absorption at λmax ~230 nm and 256 nm[4]. |
| 1H-NMR | Benzylic CH₂ | Singlet at ~5.1 ppm (characteristic of the Cbz methylene group). |
| 1H-NMR | Aromatic Protons | Multiplets at 7.3-7.4 ppm (phenyl) and distinct doublets for the 3,5-dichloro ring. |
| MS (ESI-) | [M-H]⁻ Ion | m/z 338.0 (based on the monoisotopic mass of 339.0 Da)[3]. |
Mechanistic Applications in Agrochemicals
Beyond its use as a synthetic intermediate, the lipophilic nature of the N-Cbz derivative allows it to act as a highly permeable prodrug in agrochemical formulations. Once it penetrates the plant cuticle and cell wall, intracellular amidases/esterases or localized acidic environments cleave the Cbz group. This releases the active 3,5-DCAA payload, which triggers a robust metabolomic response, heavily upregulating the phenylpropanoid and octadecanoid pathways to induce systemic acquired resistance (SAR)[1].
Mechanistic pathway of 3,5-DCAA following deprotection, highlighting plant defence activation.
References
-
Chemical Biology Meets Metabolomics: The Response of Barley Seedlings to 3,5-Dichloroanthranilic Acid, a Resistance Inducer Source: MDPI URL:[Link]
- DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn.
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compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067 Source: PubChem (NIH) URL:[Link]
Sources
- 1. Chemical Biology Meets Metabolomics: The Response of Barley Seedlings to 3,5-Dichloroanthranilic Acid, a Resistance Inducer [mdpi.com]
- 2. DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides - Google Patents [patents.google.com]
- 3. compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
